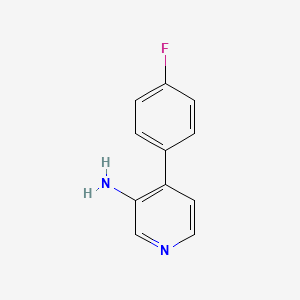
4-(4-Fluorophenyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Fluorophenyl)pyridin-3-amine” is a chemical compound with the molecular formula C11H9FN2 . It is a derivative of aminopyridine.
Molecular Structure Analysis
The molecular structure of “4-(4-Fluorophenyl)pyridin-3-amine” can be represented by the InChI code: 1S/C11H9FN2/c12-9-3-1-8(2-4-9)10-5-6-14-7-11(10)13/h1-7H,13H2 . The molecular weight of this compound is 188.2 .Physical And Chemical Properties Analysis
“4-(4-Fluorophenyl)pyridin-3-amine” is a powder with a melting point between 108-110°C .Applications De Recherche Scientifique
Anticancer Applications
The compound 4-(4-Fluorophenyl)pyridin-3-amine has shown promising applications in the field of cancer research. In a study, its derivatives exhibited significant activity against important cancer kinases. Particularly, one derivative demonstrated potent activity against Src, B-Raf wt, B-Raf V600E, EGFRs, and VEGFR-2, highlighting its potential as a lead for novel anticancer programs (Abu Thaher et al., 2012).
Synthesis and Anticancer Screening
In another research, novel amine derivatives of 4-(4-Fluorophenyl)pyridin-3-amine were synthesized and screened for their in vitro anticancer activity against various human cancer cell lines. This study provided valuable insights into the potential of these compounds as anticancer agents (Vinayak et al., 2017).
Photophysical Properties for Sensor Applications
The photophysical properties of derivatives of 4-(4-Fluorophenyl)pyridin-3-amine were investigated for potential use as pH sensors. Some compounds, particularly those with pyridinyl groups, showed pH-dependent absorptions and emissions, indicating their suitability as pH sensors (Hu et al., 2013).
Scaffolds for Peptidomimetics
The compound has also been utilized in the synthesis of pyridine derivatives as scaffolds in the development of peptidomimetics. This research explored the versatility of 4-(4-Fluorophenyl)pyridin-3-amine in generating functionalized scaffolds for biochemical applications (Saitton et al., 2004).
Ethylene Polymerization
Research has also been conducted on fluorinated derivatives of 4-(4-Fluorophenyl)pyridin-3-amine for use in ethylene polymerization. These studies explored how variations in ligand frameworks and remote substituents affect the catalytic activity and properties of the polymers produced (Zhang et al., 2021).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes
Mode of Action
It’s known that similar compounds can inhibit or activate their targets, leading to changes in cellular processes . The specific interactions between 4-(4-Fluorophenyl)pyridin-3-amine and its targets need to be investigated further.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects
Pharmacokinetics
Similar compounds have been found to have various adme properties
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels
Action Environment
Similar compounds have been found to be influenced by various environmental factors
Propriétés
IUPAC Name |
4-(4-fluorophenyl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-3-1-8(2-4-9)10-5-6-14-7-11(10)13/h1-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHXHWPKFNEVFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2355706.png)
![2-Chloro-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide](/img/structure/B2355708.png)
![1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2355714.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2355717.png)
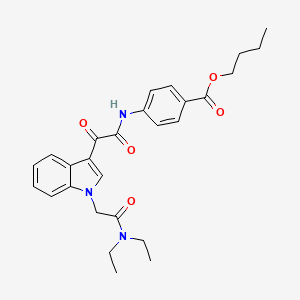

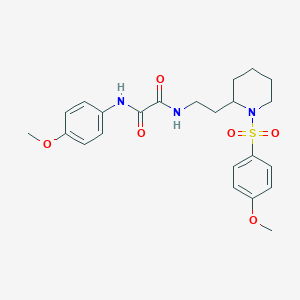

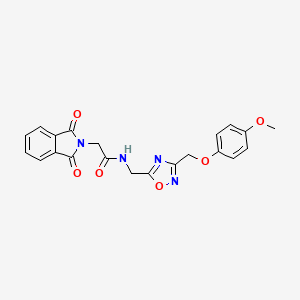

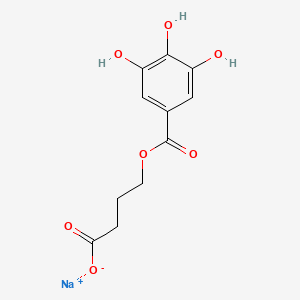
![1-Methyl-2-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyridine-3-carboxamide](/img/structure/B2355726.png)
![5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2355727.png)